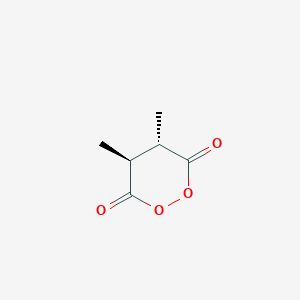
(4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione is an organic compound that belongs to the class of dioxanes It is characterized by its unique structure, which includes two methyl groups attached to a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl ketone with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions and catalysts to maximize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction can produce various reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5S)-1,2-Dithiane-4,5-diol: Shares a similar dioxane ring structure but contains sulfur atoms.
(4S,5S)-Dihydroxycarboxylate: Another compound with a similar backbone but different functional groups.
Uniqueness
(4S,5S)-4,5-Dimethyl-1,2-dioxane-3,6-dione is unique due to its specific arrangement of methyl groups and dioxane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64725-47-9 |
|---|---|
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
(4S,5S)-4,5-dimethyldioxane-3,6-dione |
InChI |
InChI=1S/C6H8O4/c1-3-4(2)6(8)10-9-5(3)7/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI-Schlüssel |
TUWGHQMATCQBNR-IMJSIDKUSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(=O)OOC1=O)C |
Kanonische SMILES |
CC1C(C(=O)OOC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)
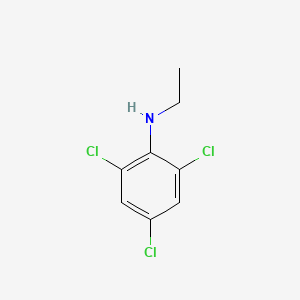


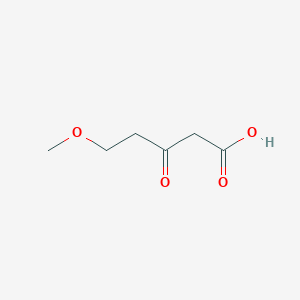
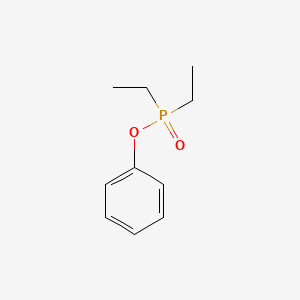

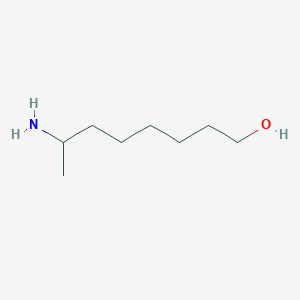
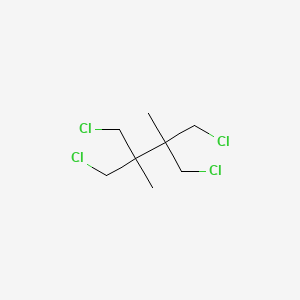
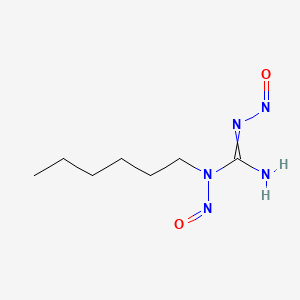
![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)

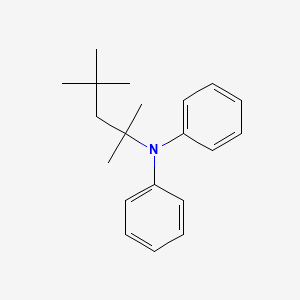
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
